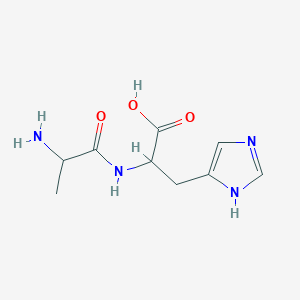

Alanylhistidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O3/c1-5(10)8(14)13-7(9(15)16)2-6-3-11-4-12-6/h3-5,7H,2,10H2,1H3,(H,11,12)(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZWXFWBHYRFLEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CN=CN1)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30901839 | |

| Record name | Alanylhistidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30901839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3253-17-6, 57448-85-8, 6491-15-2 | |

| Record name | Alanylhistidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003253176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC89607 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89607 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Alanylhistidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30901839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-L-alanyl-L-histidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.860 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Modifications of Alanylhistidine

Classical Solution-Phase Peptide Synthesis Strategies for Alanylhistidine

Solution-phase peptide synthesis (SPPS), though one of the earliest methods developed, remains a relevant and valuable strategy for producing peptides like this compound, particularly for large-scale synthesis. almacgroup.com This approach involves the sequential coupling of protected amino acid derivatives in a homogenous solution, with purification of the intermediate product after each step. peptide.com

Protection and Deprotection Chemistries in this compound Synthesis

A cornerstone of solution-phase synthesis is the use of protecting groups to temporarily mask reactive functional groups, thereby preventing unwanted side reactions. iris-biotech.de For the synthesis of this compound, this involves the protection of the α-amino group of the N-terminal alanine (B10760859) and the α-amino group of histidine, as well as the imidazole (B134444) side chain of histidine. sigmaaldrich.com

The most common α-amino protecting groups in this context are the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups. sigmaaldrich.com

Boc Group: This group is acid-labile and is typically removed using a moderately strong acid like trifluoroacetic acid (TFA). nih.govamericanpeptidesociety.org

Cbz (or Z) Group: This group is stable to acidic conditions but can be cleaved by catalytic hydrogenation (e.g., using H₂ over a palladium catalyst), a process that leaves most other protecting groups intact. nih.gov

The imidazole ring of histidine presents a unique challenge as it can be a site for side reactions and, more critically, its basic nitrogen atom can catalyze the racemization of the histidine residue during the coupling step. peptide.comresearchgate.net To mitigate this, the imidazole group is often protected. Common protecting groups for the histidine side chain include:

Trityl (Trt): A bulky group that provides good protection and helps suppress racemization. amazonaws.com

Tosyl (Tos): An electron-withdrawing group that reduces the basicity of the imidazole ring.

tert-Butyloxycarbonyl (Boc): Can also be used for side-chain protection, offering an alternative deprotection strategy. amazonaws.com

The choice of protecting groups follows the principle of orthogonality, where each group can be removed under specific conditions without affecting the others, allowing for precise, stepwise synthesis. iris-biotech.de

Table 1: Common Protecting Groups in Solution-Phase this compound Synthesis

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

|---|---|---|---|

| α-Amino Group | tert-Butyloxycarbonyl | Boc | Acid (e.g., Trifluoroacetic Acid - TFA) |

| α-Amino Group | Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenation (H₂/Pd) |

| Histidine Side Chain (Imidazole) | Trityl | Trt | Mild Acid |

| Histidine Side Chain (Imidazole) | Tosyl | Tos | Strong Acid (e.g., HF) or Reductive Cleavage |

Coupling Reagents and Reaction Conditions for this compound Formation

The formation of the peptide bond between protected alanine and protected histidine requires the activation of the carboxyl group of alanine. This is achieved using coupling reagents, which convert the carboxylic acid into a more reactive species that is susceptible to nucleophilic attack by the amino group of histidine. iris-biotech.de

Common classes of coupling reagents used in solution-phase synthesis include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are widely used. peptide.compeptidescientific.com They activate the carboxyl group to form a highly reactive O-acylisourea intermediate. To suppress racemization, which is a significant risk with histidine, carbodiimides are almost always used in conjunction with additives. peptide.compeptide.com

Additives: 1-Hydroxybenzotriazole (HOBt) and its derivatives (e.g., 6-Cl-HOBt, HOAt) are added to the reaction mixture. peptide.combachem.com They react with the O-acylisourea intermediate to form an active ester, which is less prone to racemization and couples efficiently with the amine component. peptide.com

Onium Salts (Aminium/Uronium and Phosphonium): These reagents have become popular due to their high efficiency and low rates of side reactions. iris-biotech.depeptidescientific.com Examples include:

Aminium/Uronium Salts: HBTU, TBTU, and HATU are highly effective and lead to rapid coupling times. peptide.compeptidescientific.combachem.com HATU is particularly noted for its ability to reduce epimerization. peptidescientific.com

Phosphonium Salts: PyBOP and PyAOP are also powerful coupling reagents, with PyAOP being especially effective for coupling sterically hindered amino acids. peptide.compeptidescientific.com

The reaction is typically carried out in aprotic polar organic solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM). The presence of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is often required to neutralize protonated species and facilitate the reaction. bachem.com However, the choice and amount of base must be carefully controlled, as excessive basicity can increase the risk of racemization. peptide.com

Solid-Phase Peptide Synthesis (SPPS) Optimization for this compound

Solid-Phase Peptide Synthesis (SPPS) is the most common method for synthesizing peptides in a laboratory setting. americanpeptidesociety.org It involves assembling the peptide chain stepwise while one end is anchored to an insoluble polymeric support (resin). scielo.br This approach simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing after each step. tandfonline.com

Resin Selection and Loading Procedures for this compound SPPS

The choice of resin is critical for a successful synthesis. For this compound, which has a C-terminal histidine, special considerations are necessary due to the high risk of racemization during the initial loading of the first amino acid onto the resin. sigmaaldrich.com

Trityl-based Resins: Resins such as 2-chlorotrityl chloride (2-CTC) resin are highly recommended for C-terminal histidine. sigmaaldrich.com The key advantage is that the Fmoc-histidine can be attached to the resin without prior activation of its carboxyl group, a process that is completely free from racemization. sigmaaldrich.com The steric bulk of the trityl linker also helps to inhibit diketopiperazine formation, a common side reaction at the dipeptide stage. peptide.com Studies on the synthesis of a similar dipeptide, histidine-β-alanine, have successfully utilized Trityl chloride resin as the solid support. researchgate.netscielo.brplu.mxresearchgate.net

Wang Resin: While widely used for peptide acids, standard esterification methods for loading Fmoc-His-OH onto Wang resin can be problematic and lead to significant racemization. sigmaaldrich.com

Loading Procedure for 2-CTC Resin: The first amino acid, Fmoc-His(Trt)-OH, is typically loaded onto the 2-CTC resin in the presence of a hindered base like DIPEA in a solvent such as DCM. almacgroup.com The loading capacity (substitution) of the resin, which dictates the scale of the synthesis, can be accurately determined after loading by cleaving the Fmoc group and measuring its UV absorbance. nih.govacs.org

Fmoc and Boc Strategies in this compound Solid-Phase Synthesis

Two primary chemical strategies, defined by the type of temporary α-amino protecting group used, dominate SPPS: Fmoc and Boc. americanpeptidesociety.org

Fmoc Strategy (Fmoc/tBu): This is the more modern and widely used approach. altabioscience.com It employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and acid-labile groups (like tert-butyl, tBu) for side-chain protection. iris-biotech.de

Deprotection: The Fmoc group is removed at the start of each cycle using a weak base, typically a solution of 20% piperidine (B6355638) in DMF. altabioscience.com

Advantages: The conditions are mild, and the orthogonal protection scheme allows for the final cleavage from the resin and removal of side-chain protecting groups with a single acid treatment (e.g., 95% TFA), minimizing side reactions. americanpeptidesociety.orgaltabioscience.com

Boc Strategy (Boc/Bzl): This was the original strategy developed by Merrifield. It uses the acid-labile Boc group for Nα-protection and more acid-stable groups (like benzyl, Bzl) for side-chain protection. iris-biotech.de

Deprotection: The Boc group is removed with a moderate acid like TFA.

Final Cleavage: A very strong, hazardous acid such as liquid hydrogen fluoride (B91410) (HF) is required to cleave the peptide from the resin and remove the side-chain protecting groups. iris-biotech.de

Disadvantages: The harsh final cleavage step and the repeated acid treatments, which can degrade sensitive sequences, have led to the Fmoc strategy being favored in most applications. americanpeptidesociety.org

For this compound synthesis, the Fmoc strategy is generally preferred. A critical choice is the side-chain protecting group for histidine. While Fmoc-His(Trt)-OH is common, studies have shown that Fmoc-His(Boc)-OH can significantly reduce epimerization, especially when elevated temperatures are used to drive the coupling reaction to completion. amazonaws.com

Table 2: Comparison of Fmoc and Boc Strategies in SPPS

| Feature | Fmoc Strategy | Boc Strategy |

|---|---|---|

| Nα-Protecting Group | Fmoc (Base-labile) | Boc (Acid-labile) |

| Nα-Deprotection Reagent | Piperidine in DMF | Trifluoroacetic Acid (TFA) in DCM |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Strong-acid-labile (e.g., Bzl, Tos) |

| Final Cleavage Reagent | TFA | Hydrogen Fluoride (HF) |

| Overall Conditions | Mild | Harsh |

Chemoenzymatic Approaches for this compound and Its Analogues

Chemoenzymatic synthesis represents a "green" and highly specific alternative to traditional chemical methods. This approach utilizes enzymes, typically proteases, to catalyze the formation of the peptide bond under mild, aqueous conditions. researchgate.net This method is stereospecific, avoiding racemization, and minimizes the need for extensive side-chain protection. nih.gov

Several proteases have been shown to be effective for dipeptide synthesis:

Papain: This cysteine protease has broad substrate specificity and can catalyze peptide bond formation in a kinetically controlled reaction. tandfonline.commdpi.com The synthesis typically involves an N-protected amino acid ester (e.g., Z-Ala-OMe) as the carboxyl component and a free amino acid (the nucleophile, in this case, histidine). tandfonline.com The reaction conditions, such as pH and substrate concentration, are optimized to favor synthesis over hydrolysis. For papain-catalyzed synthesis, a slightly alkaline pH (around 9.0-9.5) is often optimal. tandfonline.com Yields can vary widely depending on the specific amino acids being coupled. tandfonline.comnih.gov

Thermolysin: This thermostable metalloproteinase is also widely used for peptide synthesis. wikipedia.org It generally shows a preference for hydrophobic amino acids at the P1' position (the amino component). nih.gov The optimal pH for thermolysin-catalyzed synthesis can vary depending on the substrates but is often in the neutral range (pH 5.8-7.3). nih.gov Thermolysin has been used to catalyze reactions between N-protected amino acids and various amino acid amides or esters. researchgate.netchinesechemsoc.org

The enzymatic synthesis of L-carnosine (β-alanyl-L-histidine), a close analogue of this compound, has been successfully demonstrated using a recombinant dipeptidase, highlighting the potential of enzymes for producing these types of dipeptides without any protecting groups. rsc.orgnewdrugapprovals.org This approach offers an environmentally benign and economically attractive route for dipeptide production. rsc.org

Table 3: Enzymes Used in Chemoenzymatic Dipeptide Synthesis

| Enzyme | Enzyme Class | Typical Carboxyl Component | Typical Nucleophile | Optimal pH Range |

|---|---|---|---|---|

| Papain | Cysteine Protease | N-acyl-amino acid ester (e.g., Z-Ala-OMe) | Free amino acid or amide | 8.0 - 9.5 |

| Thermolysin | Metalloproteinase | N-acyl-amino acid | Amino acid amide or ester | 5.5 - 7.5 |

| Dipeptidase (e.g., SmPepD) | Dipeptidase | Free amino acid (e.g., β-Alanine) | Free amino acid (e.g., Histidine) | ~8.0 |

Regioselective Derivatization Strategies for this compound

The unique structural features of this compound, specifically the nucleophilic imidazole ring of the histidine residue and the C-H bonds of the alanine side chain, offer multiple avenues for regioselective chemical modification. These strategies are crucial for developing derivatives with tailored properties for biochemical and pharmacological research.

Histidine-Directed C(sp³)-H Functionalization of Alanine: A novel strategy for peptide modification involves using the histidine residue as an endogenous directing group to functionalize the β-C(sp³)-H bonds of the adjacent alanine residue. nih.gov This palladium-catalyzed method allows for the site-selective arylation of the alanine side chain within the this compound sequence. nih.govresearchgate.net This post-assembly modification overcomes the inhibitory effects often posed by backbone amides in peptides, enabling the conjugation of various functional molecules. nih.gov Through this approach, molecules such as glucuronide, oleanolic acid, and fluorophore derivatives have been successfully attached to the alanine moiety, yielding functionalized peptides in moderate to good yields with high position selectivity. nih.gov

Modification of the Histidine Imidazole Ring: The imidazole side chain of histidine is a primary target for regioselective derivatization due to its unique electronic and nucleophilic characteristics.

Visible-Light-Promoted C-H Alkylation: A chemoselective method for modifying the histidine residue involves a radical-mediated C-H alkylation using C4-alkyl-1,4-dihydropyridine (DHP) reagents, promoted by visible light. nih.gov This Minisci-type reaction targets the electrophilic character of the imidazole ring. nih.gov A key advantage of this technique is that it preserves the unsubstituted nitrogen groups of the imidazole ring, which is distinct from traditional N-substitution reactions that often suffer from interference from other nucleophilic residues like lysine (B10760008) and cysteine. nih.gov

N-Substitution with Diethyl Pyrocarbonate (DEP): Diethyl pyrocarbonate is a well-established reagent for the selective modification of histidine residues. The reaction results in the ethoxyformylation at one of the nitrogen atoms of the imidazole ring, forming N-carbethoxyhistidine. This modification is often monitored spectrophotometrically by measuring the absorbance increase at 242 nm.

Modification at the C-2 Position: To enhance specific properties, such as protonation in acidic environments, the C-2 position of the histidine's imidazole ring can be targeted. By introducing various electron-donating groups (e.g., ethyl, isopropyl, butyl) at this position, the electronic properties of the ring can be fine-tuned.

The following table summarizes key regioselective derivatization strategies applicable to this compound.

| Target Residue | Modification Site | Method/Reagent | Type of Modification | Reference |

| Alanine | β-C(sp³)-H of side chain | Palladium(II)-catalysis with Histidine as directing group | Arylation, Conjugation | nih.govresearchgate.net |

| Histidine | Imidazole Ring C-H | Visible-light promoted reaction with Dihydropyridines (DHP) | C-H Alkylation | nih.gov |

| Histidine | Imidazole Ring Nitrogen | Diethyl pyrocarbonate (DEP) | N-ethoxyformylation | researchgate.net |

| Histidine | Imidazole Ring C-2 | Introduction of electron-donating groups | C-2 Alkylation | researchgate.net |

Synthesis of this compound Analogues and Peptidomimetics for Research Probes

Building upon the foundation of this compound's structure, researchers can synthesize a wide array of analogues and peptidomimetics. These molecules serve as sophisticated research probes to investigate and modulate biological systems, such as enzyme activity and protein-protein interactions. nih.gov

Peptidomimetics are compounds designed to mimic or block the biological effect of a natural peptide. The design process often involves modifying the peptide's backbone or side chains to improve stability, cell permeability, and potency. nih.gov For instance, based on a lead peptide sequence, a series of peptidomimetics can be synthesized with the goal of increasing lipophilicity (clogP values) to enhance passage through cell membranes. nih.gov These novel compounds can then be screened for their ability to modulate specific biological targets. An example of this approach led to the identification of ZL0177, a potent inhibitor of the FGF14:Nav1.6 channel complex, which demonstrates how peptidomimetics can serve as chemical probes to study ion channel function. nih.gov

This compound analogues can also be designed as potential enzyme inhibitors. By mimicking the structure of an enzyme's substrate or an intermediate state, these analogues can act as competitive or irreversible inhibitors. This strategy has been employed in the design of inhibitors for enzymes crucial to bacterial cell wall biosynthesis, such as D-alanine:D-alanine ligase. nih.gov The synthesis of beta-lactam analogues, for example, was pursued to mimic the D-alanyl phosphate (B84403) intermediate, thereby creating a potential inhibitor for this essential bacterial enzyme. nih.gov

Furthermore, this compound analogues can be conjugated to other functional molecules to create targeted research probes. By attaching moieties like the antitumor drug camptothecin, researchers can develop systems for targeted drug delivery, using the peptide's inherent properties to potentially guide the drug to specific cellular environments, such as acidic tumor microenvironments. researchgate.net

The table below outlines examples of how analogues and peptidomimetics derived from peptide scaffolds can be utilized as research probes.

| Analogue/Peptidomimetic Type | Design Strategy | Application as Research Probe | Example Target | Reference |

| Peptidomimetic | Modify peptide backbone/side chains to increase cell permeability. | Modulating protein-protein interactions. | FGF14:Nav1.6 channel complex | nih.gov |

| Enzyme Inhibitor Analogue | Mimic enzyme-bound intermediate (e.g., D-alanyl phosphate). | Probing and inhibiting enzyme activity in biosynthetic pathways. | D-alanine:D-alanine ligase | nih.gov |

| Conjugated Analogue | Attach functional molecules (e.g., antitumor drugs) to the peptide. | Targeted delivery and efficacy studies. | Tumor microenvironments | researchgate.net |

Structural and Conformational Analysis of Alanylhistidine

Spectroscopic Characterization Techniques for Alanylhistidine

Spectroscopic methods are indispensable for probing the structural and dynamic properties of this compound in various states. These techniques provide detailed information on atomic connectivity, three-dimensional arrangement, and vibrational characteristics, which collectively define the molecule's conformational landscape.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for studying the structure and dynamics of this compound in solution. Both ¹H and ¹³C NMR provide atom-specific information that is highly sensitive to the local chemical environment, conformation, and protonation state of the molecule.

In ¹H NMR, the chemical shifts (δ) of protons, particularly the α-protons of both alanine (B10760859) and histidine residues and the C2-H and C4-H protons of the imidazole (B134444) ring, are key reporters of molecular conformation and pH. For instance, the titration of this compound reveals significant changes in the chemical shifts of the imidazole protons as the ring undergoes protonation/deprotonation, allowing for the determination of its pKa value.

The coupling constant between the amide proton and the α-proton (³J_HNHα) is particularly informative. According to the Karplus relationship, the magnitude of this coupling constant is directly related to the backbone dihedral angle phi (φ). By measuring ³J_HNHα, researchers can estimate the population of different backbone conformers in solution.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are used to establish scalar coupling networks and assign all proton resonances within the alanine and histidine spin systems. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about through-space proximity between protons. NOE cross-peaks between non-adjacent protons, such as between the alanine methyl protons and the histidine imidazole protons, can provide critical distance restraints for defining the dominant solution-state conformation.

Table 1: Representative ¹H NMR Chemical Shifts (δ in ppm) for L-Alanyl-L-histidine in D₂O at pD 7.0 Data is illustrative of typical values and may vary with experimental conditions.

| Proton Assignment | Residue | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| α-H | Alanine | ~3.95 | Chemical shift is sensitive to peptide backbone conformation. |

| β-CH₃ | Alanine | ~1.45 | A characteristic doublet due to coupling with α-H. |

| α-H | Histidine | ~4.60 | Shift is influenced by the charge state of the adjacent carboxylate. |

| β-CH₂ | Histidine | ~3.20 | A complex multiplet due to diastereotopic nature and coupling. |

| C2-H (Imidazole) | Histidine | ~8.50 | Highly sensitive to the protonation state of the imidazole ring. |

| C4-H (Imidazole) | Histidine | ~7.25 | Shift changes significantly upon ring protonation. |

The far-UV CD spectrum of this compound is dominated by electronic transitions associated with the peptide amide bond and the histidine imidazole ring. Key transitions include:

An n→π* transition of the peptide carbonyl group, typically observed as a weak negative band around 215-230 nm.

A π→π* transition of the peptide bond, which gives rise to a strong positive band below 200 nm.

π→π* transitions within the aromatic imidazole ring, which contribute to the spectrum between 200 and 230 nm.

The position, sign, and magnitude of these CD bands, known as Cotton effects, are exquisitely sensitive to the peptide backbone dihedral angles (φ and ψ) and the side-chain orientation (χ). Changes in solution conditions, such as pH or temperature, that alter the equilibrium between different conformers are readily detected as changes in the CD spectrum. For example, the protonation of the histidine imidazole ring can induce conformational shifts that are reflected in the CD signal, providing a complementary method to NMR for studying pH-dependent structural transitions.

Infrared (IR) and Raman spectroscopy are vibrational techniques that probe the molecular bonds within this compound. They provide a detailed fingerprint of the molecule's functional groups and are sensitive to conformation and intermolecular interactions, such as hydrogen bonding.

The most studied vibrational bands in peptides are the Amide bands:

Amide I (1630-1700 cm⁻¹): Primarily due to the C=O stretching vibration of the peptide bond. Its frequency is a sensitive indicator of hydrogen bonding and backbone conformation. In the solid state, a lower frequency suggests stronger hydrogen bonding.

Amide II (1510-1580 cm⁻¹): Arises from a combination of N-H in-plane bending and C-N stretching. Its position is also diagnostic of conformation.

Amide III (1220-1300 cm⁻¹): A complex band resulting from C-N stretching and N-H bending, coupled with other vibrations.

Raman spectroscopy offers complementary information. The imidazole ring of histidine exhibits characteristic ring stretching modes in the Raman spectrum (e.g., around 1400-1600 cm⁻¹) that are sensitive to its protonation state and environment. Raman is particularly effective for studying aqueous solutions due to the weak Raman scattering of water. By comparing experimental IR and Raman spectra with theoretical spectra calculated for different low-energy conformers, researchers can validate computational models and identify the most probable structures present.

Table 2: Key Vibrational Bands of this compound and Their Assignments

| Band | Approximate Frequency (cm⁻¹) | Vibrational Assignment | Structural Significance |

|---|---|---|---|

| Amide I | 1650 - 1680 | C=O stretch | Sensitive to peptide backbone conformation and H-bonding. |

| Amide II | 1530 - 1560 | N-H bend + C-N stretch | Diagnostic of secondary structure. |

| COO⁻ Stretch (asym) | ~1590 | Asymmetric carboxylate stretch | Confirms zwitterionic state. |

| COO⁻ Stretch (sym) | ~1410 | Symmetric carboxylate stretch | Confirms zwitterionic state. |

| Imidazole Ring Modes | 1400 - 1600 | C=C and C=N ring stretching | Sensitive to ring protonation state (Raman active). |

Mass spectrometry (MS) is a fundamental analytical tool for verifying the identity and primary structure of this compound. Using soft ionization techniques like Electrospray Ionization (ESI), the intact molecule can be observed as a protonated species [M+H]⁺ with a mass-to-charge ratio (m/z) of 227.114, or a deprotonated species [M-H]⁻ at m/z 225.100. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental formula (C₉H₁₄N₄O₃) with high accuracy.

Tandem mass spectrometry (MS/MS) is employed for sequence confirmation. The protonated precursor ion ([M+H]⁺) is isolated and subjected to collision-induced dissociation (CID). This process fragments the peptide bond, producing a predictable series of product ions. For this compound (Ala-His), the primary fragmentation pathways yield b- and y-ions:

b₁-ion: Cleavage of the peptide bond retains the charge on the N-terminal (Alanine) fragment. The expected m/z would correspond to the Ala residue minus water.

y₁-ion: Cleavage of the peptide bond retains the charge on the C-terminal (Histidine) fragment. The expected m/z would correspond to the protonated Histidine residue.

The detection of these specific fragment ions unequivocally confirms the amino acid sequence as Ala-His and distinguishes it from its isomer, His-Ala.

Table 3: Predicted ESI-MS/MS Fragment Ions for this compound ([M+H]⁺, m/z 227.1)

| Ion Type | Sequence Fragment | Predicted m/z | Structural Information |

|---|---|---|---|

| b₁ | Ala | 72.04 | Confirms Alanine as the N-terminal residue. |

| y₁ | His | 156.08 | Confirms Histidine as the C-terminal residue. |

| Immonium ion (His) | - | 110.07 | Characteristic side-chain fragment, confirms presence of Histidine. |

X-ray Crystallography of this compound and Its Co-Crystals

X-ray crystallography provides the most definitive and high-resolution picture of the three-dimensional structure of this compound in the solid state. By analyzing the diffraction pattern of X-rays passed through a single crystal, a precise electron density map can be constructed, revealing the exact position of each atom in the crystal lattice.

The crystal structure of L-Alanyl-L-histidine confirms its existence as a zwitterion, with a protonated N-terminal amino group (-NH₃⁺) and a deprotonated C-terminal carboxylate group (-COO⁻). The histidine imidazole ring is typically found to be neutral (Nε2-H tautomer) in crystals grown from neutral pH.

The solid-state conformation is defined by a specific set of backbone (φ, ψ) and side-chain (χ₁, χ₂) dihedral angles. These angles are dictated not only by intramolecular steric constraints but also by the optimization of intermolecular interactions within the crystal lattice. The structure is stabilized by an extensive network of hydrogen bonds involving the -NH₃⁺ group, the peptide N-H and C=O groups, the -COO⁻ group, and the donor/acceptor sites on the imidazole ring. These hydrogen bonds, along with van der Waals interactions, create a highly ordered, three-dimensional packing arrangement.

Analysis of this compound co-crystals, where the dipeptide crystallizes with other molecules like water or mineral acids (e.g., HCl), shows how the local environment can influence conformation. For example, in the hydrochloride salt crystal, the imidazole ring is protonated, and the carboxylate group is protonated to a carboxylic acid, leading to a different charge distribution and a modified hydrogen bonding network, which in turn can alter the observed dihedral angles compared to the zwitterionic form.

Conformational Space Exploration of this compound

While X-ray crystallography reveals a single static structure, this compound in solution exists as a dynamic ensemble of interconverting conformers. Computational chemistry provides the tools to explore the full conformational space and understand the energetics governing this equilibrium.

The conformational landscape of this compound is mapped by studying its potential energy surface (PES) as a function of its rotatable bonds. The key degrees of freedom are the backbone dihedral angles φ (C'-N-Cα-C') and ψ (N-Cα-C'-N) and the histidine side-chain angles χ₁ (N-Cα-Cβ-Cγ) and χ₂ (Cα-Cβ-Cγ-Nδ1).

Using methods like molecular mechanics (MM) with force fields (e.g., AMBER, CHARMM) or more accurate quantum mechanics (QM) calculations (e.g., Density Functional Theory, DFT), researchers can perform systematic conformational searches. A common approach is to generate a Ramachandran-like plot for the dipeptide by rotating φ and ψ and calculating the energy of each conformation. This reveals regions of low energy (stable conformers) and high energy (sterically forbidden conformers).

These studies typically identify several low-energy minima on the PES, corresponding to structures like extended (β-strand like) conformers and various folded conformers where the N- and C-termini are in closer proximity. The relative stability of these conformers is highly dependent on the environment. In the gas phase, folded structures stabilized by intramolecular hydrogen bonds are often favored. In a polar solvent like water, computational models must include solvent effects (either implicitly via a continuum model or explicitly with water molecules). The solvent can stabilize more extended conformers by forming favorable hydrogen bonds with the peptide, shifting the conformational equilibrium. The results of these theoretical explorations are validated by comparing calculated properties (e.g., NMR coupling constants, NOE distances, vibrational frequencies) with experimental data, providing a comprehensive model of this compound's structural behavior.

Solution-State Conformational Dynamics of this compound

In a solution, the this compound dipeptide is not a static entity but exists as a dynamic ensemble of interconverting conformers. This dynamic behavior is crucial for its interactions with other molecules and its biological function. The conformational flexibility primarily arises from rotations around the single bonds of the peptide backbone and the amino acid side chains. The key rotational degrees of freedom are the dihedral angles phi (φ), psi (ψ), and chi (χ).

The peptide backbone of this compound can be described by the torsion angles φ (C'-N-Cα-C') and ψ (N-Cα-C'-N). The planarity of the peptide bond (ω ≈ 180°) restricts rotation around the C'-N bond, but rotations around the N-Cα and Cα-C' bonds are what give rise to the major backbone conformations. In addition to backbone flexibility, the side chains of both the alanine and histidine residues exhibit rotational freedom, described by their respective chi (χ) angles. The imidazole ring of the histidine side chain, in particular, can exist in different tautomeric forms and protonation states, further contributing to the complexity of the conformational landscape. utoronto.ca

The transitions between these different conformational states occur on a timescale ranging from microseconds to milliseconds. tifrh.res.in This conformational exchange can be studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. utoronto.canih.gov Standard NMR experiments provide data that is an average of all the conformations present in the solution. However, advanced NMR techniques, such as relaxation dispersion, can be employed to characterize the dynamics of these exchange processes, providing information on the populations of minor or "excited" conformational states and the rates of interconversion between them. utoronto.catifrh.res.in

Computational methods, particularly molecular dynamics (MD) simulations, are also invaluable tools for studying these dynamics. researchgate.net MD simulations can model the movement of the dipeptide in a simulated solvent box, providing an atomic-level picture of the conformational transitions and the energy barriers between different states. elifesciences.org These simulations help in visualizing the dynamic equilibrium between major conformational families.

The primary conformations accessible to dipeptides like this compound are often categorized based on their (φ, ψ) angles, which correspond to known secondary structures in proteins. These include conformations such as the right-handed alpha-helix (αR), the left-handed polyproline II-like helix (PII), and various turn or extended structures like the C5 and C7 conformations, which are stabilized by intramolecular hydrogen bonds. nih.govupc.edu

| Conformation | Approximate φ (phi) Angle | Approximate ψ (psi) Angle | Key Characteristics |

|---|---|---|---|

| αR (alpha-helix) | -60° | -45° | Corresponds to a right-handed helical turn. upc.edu |

| PII (Polyproline II) | -75° | +145° | An extended, left-handed helical structure, often favored in aqueous solutions. nih.govrochester.edu |

| C5 | -180° | +180° | A fully extended conformation, can be stabilized by an intramolecular hydrogen bond forming a 5-membered ring. nih.gov |

| C7 | -80° | +80° | A folded conformation stabilized by an intramolecular hydrogen bond forming a 7-membered ring. |

Influence of Solvent Environment on this compound Conformation

The conformational equilibrium of this compound in solution is highly sensitive to the properties of the surrounding solvent. nih.gov The solvent influences the stability of different conformers by interacting directly with the peptide, primarily through hydrogen bonding and electrostatic interactions. nih.govrochester.edu The balance between intra-peptide interactions (e.g., internal hydrogen bonds) and peptide-solvent interactions dictates the predominant conformation. diamond.ac.uk

The polarity and protic nature of the solvent are critical factors. mdpi.com

Polar Protic Solvents (e.g., Water): In water, this compound is expected to favor more extended conformations, such as the polyproline II (PII) type. nih.govrochester.edu Water is an excellent hydrogen bond donor and acceptor, and it can form strong hydrogen bonds with the carbonyl oxygen and amide hydrogen atoms of the peptide backbone. These favorable peptide-solvent interactions can disrupt or "unmask" intramolecular hydrogen bonds that would otherwise stabilize more compact structures. rochester.edu The high dielectric constant of water also screens electrostatic interactions within the peptide, further favoring solvated, extended forms.

Polar Aprotic Solvents (e.g., DMSO): In a solvent like dimethyl sulfoxide (B87167) (DMSO), which is a hydrogen bond acceptor but not a donor, the conformational landscape shifts. While still polar, the inability of DMSO to donate hydrogen bonds may allow for the formation of some intramolecular hydrogen-bonded structures, leading to a different conformational population compared to water. nih.gov Studies on analogous dipeptides show a mix of conformations like PII and C5 in DMSO. nih.gov

Nonpolar/Aprotic Solvents (e.g., Chloroform): In nonpolar solvents, the peptide's polar groups are shielded from the unfavorable environment by adopting compact, internally hydrogen-bonded conformations. upc.edu In a solvent like chloroform (B151607) (CHCl₃), intramolecular hydrogen bonds, such as those stabilizing C5 and C7 turn-like structures, become much more favorable as there is little competition from solvent interactions. nih.gov

Molecular dynamics simulations and spectroscopic studies on the alanine dipeptide, a close structural model, have quantitatively demonstrated this solvent-dependent conformational preference. nih.govupc.edu The results show a clear trend from extended structures in water to more compact, folded structures in less polar environments. This principle is directly applicable to understanding the conformational behavior of this compound.

| Solvent | Solvent Type | Predominant Conformations by Population |

|---|---|---|

| Water (H₂O) | Polar Protic | PII, αR, C5 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | PII, C5 |

| Chloroform (CHCl₃) | Nonpolar Aprotic | C5 |

Biochemical and Mechanistic Roles of Alanylhistidine

Alanylhistidine as a Substrate for Peptidases

This compound, a dipeptide composed of alanine (B10760859) and histidine, serves as a substrate for various peptidases, which are enzymes that catalyze the hydrolysis of peptide bonds. The susceptibility of this compound to enzymatic cleavage is a key aspect of its biochemical role, influencing its bioavailability and metabolic fate.

Enzymatic Hydrolysis Kinetics of this compound

The kinetics of this compound hydrolysis are dependent on the specific enzyme involved. While detailed kinetic constants (K_m, V_max) for this compound are not always extensively reported in isolation, the rate of hydrolysis can be compared to that of other dipeptides. For instance, human serum carnosinase (CN1) is known to hydrolyze a range of Xaa-His dipeptides. nih.govmostwiedzy.plresearchgate.net The efficiency of this hydrolysis is influenced by factors such as pH and the presence of metal ion cofactors. nih.gov For many peptidases, the reaction mechanism involves a nucleophilic attack on the carbonyl carbon of the peptide bond, facilitated by active site residues and often a metal cofactor. nih.gov The rate of this reaction is a critical determinant of the physiological lifetime of dipeptides like this compound.

Specificity of Dipeptidases Towards this compound

Dipeptidases exhibit varying degrees of specificity towards their substrates. This compound is a recognized substrate for a class of enzymes known as aminoacyl-histidine dipeptidases (EC 3.4.13.3), which show a preference for dipeptides with a C-terminal histidine residue. nih.govecmdb.canih.gov

Human serum carnosinase (CN1), a prominent Xaa-His dipeptidase, demonstrates clear activity towards this compound. nih.govmostwiedzy.pl Its substrate specificity is relatively narrow, with the highest activity observed for carnosine (β-alanyl-L-histidine), followed by other similar structures including this compound (Ala-His) and glycylhistidine (B12062811) (Gly-His). nih.govmostwiedzy.pl In contrast, the cytosolic non-specific dipeptidase (CN2) has a much broader substrate specificity and does not efficiently hydrolyze carnosine at physiological pH, but does degrade other dipeptides. nih.govresearchgate.net Other microbial enzymes, such as PepD from Vibrio alginolyticus, also exhibit broad specificity for Xaa-His dipeptides. nih.gov

| Enzyme | Class | Specificity Towards this compound | Note |

|---|---|---|---|

| Human Carnosinase 1 (CN1) | Xaa-His Dipeptidase | Recognized Substrate | Hydrolyzes a narrow range of dipeptides with C-terminal histidine. nih.govmostwiedzy.pl |

| Cytosol Nonspecific Dipeptidase (CN2) | Nonspecific Dipeptidase | Low to Negligible | Exhibits broad specificity but does not efficiently hydrolyze carnosine or similar dipeptides at physiological pH. nih.gov |

| Peptidase D (PepD) | Aminoacyl-histidine dipeptidase | Recognized Substrate | Shows broad specificity for various Xaa-His dipeptides. ecmdb.canih.gov |

Carnosinase Activity and this compound Degradation

Carnosinases are the primary enzymes responsible for the degradation of histidine-containing dipeptides, including this compound. nih.govnih.gov In humans, two main isoforms exist: CN1, found in serum and the central nervous system, and CN2, a cytosolic enzyme present in most tissues. nih.govresearchgate.net

CN1 is considered a true carnosinase and is the rate-limiting enzyme for the hydrolysis of carnosine and related dipeptides like this compound in the bloodstream. mostwiedzy.pl Its activity dictates the bioavailability of these dipeptides when supplemented or derived from dietary sources. researchgate.net The enzyme specifically recognizes and cleaves the peptide bond between alanine and the C-terminal histidine, releasing the constituent amino acids. nih.govmostwiedzy.pl This degradation is crucial, as elevated CN1 activity can deplete the body's pool of beneficial histidine-containing dipeptides. mdpi.comfrontiersin.org Conversely, CN2 is considered a non-specific dipeptidase with very low activity against carnosine at neutral pH, suggesting a more general role in intracellular peptide metabolism rather than specific degradation of this compound. nih.govresearchgate.net

Metal Ion Chelation by this compound

The histidine residue in this compound imparts significant metal ion chelating properties to the dipeptide. The imidazole (B134444) side chain, along with the N-terminal amino group and the carboxyl group, can coordinate with various metal ions, particularly transition metals. mdpi.comnih.gov This chelation capability is a key mechanistic role, allowing this compound to influence the bioavailability and redox activity of metal ions. nih.gov

Stoichiometry and Stability of this compound-Metal Complexes

This compound, like other histidine-containing peptides, can form complexes with metal ions in various stoichiometric ratios, most commonly 1:1 and 1:2 (metal-to-ligand). nih.govresearchgate.net The specific ratio and the stability of the resulting complex are influenced by factors such as pH, the concentration of reactants, and the nature of the metal ion. osti.gov

The stability of these complexes is quantified by stability constants (log β). Generally, histidine-containing peptides form highly stable complexes with transition metal ions. nih.gov Studies on histidine and related peptides indicate a strong affinity for Cu(II), which typically forms the most stable complexes, followed by other divalent cations like Ni(II) and Zn(II). nih.govresearchgate.net The high stability is attributed to the formation of strong coordinate bonds and the chelate effect, where multiple donor atoms from a single ligand bind to the central metal ion. scispace.com The speciation, or the distribution of different complex forms in solution, is highly dependent on the stoichiometry of the metal ions and ligands present. osti.gov

| Metal Ion | Common Stoichiometry (Metal:Ligand) | Relative Stability | Reference for Histidine-based Peptides |

|---|---|---|---|

| Copper (Cu²⁺) | 1:1, 1:2 | Very High | nih.govresearchgate.net |

| Nickel (Ni²⁺) | 1:1, 1:2 | High | mdpi.comosti.gov |

| Zinc (Zn²⁺) | 1:1, 1:2 | Moderate to High | mdpi.comosti.gov |

| Cobalt (Co²⁺) | 1:1, 1:2 | Moderate | mdpi.comnih.gov |

| Manganese (Mn²⁺) | 1:1, 1:2 | Moderate | nih.gov |

Coordination Chemistry of this compound with Transition Metals

The coordination chemistry of this compound with transition metals is primarily dictated by the functional groups of the histidine residue. Histidine can act as a tridentate ligand, utilizing the amino-terminal nitrogen, a deprotonated amide nitrogen from the peptide bond, and a nitrogen atom from the imidazole ring to bind a metal ion. nih.govnih.gov

The specific coordination geometry depends on the metal ion. For example, Cu(II) complexes often adopt a square planar or distorted octahedral geometry, while Zn(II) tends to prefer a tetrahedral arrangement. mdpi.com The imidazole ring of histidine is a particularly versatile ligand, as its nitrogen atoms can coordinate with a wide variety of divalent transition metals, including Cu(II), Ni(II), Zn(II), and Co(II). mdpi.comnih.gov This binding is pH-dependent, as at least one of the imidazole nitrogens must be deprotonated to bind the metal ion. mdpi.com The formation of these intricate chelate rings contributes to the high stability and unique chemical properties of the resulting metallopeptide complexes. nih.gov

Influence of Metal Chelation on this compound Conformation and Reactivity

This compound, a dipeptide also known as carnosine, possesses the ability to chelate metal ions, a capacity primarily attributed to its histidine residue. The imidazole ring of histidine is the principal site of metal ion coordination. This interaction with metal ions, particularly transition metals such as copper (II), can influence the conformation and subsequent reactivity of the dipeptide.

The chelation of a metal ion by this compound involves the formation of a coordination complex. This binding can restrict the rotational freedom of the molecule, leading to a more rigid conformation. The specific geometry of the complex is dependent on the metal ion involved and the stoichiometry of the binding. While this compound has been shown to form a 1:1 complex with Cu(II) ions, the binding constant for this interaction is relatively low, suggesting that its role as a metal chelator may be secondary to its other biochemical functions.

The conformational changes induced by metal chelation can, in turn, modulate the reactivity of this compound. For instance, the proximity of the chelated metal ion could influence the pKa values of the ionizable groups in the molecule, potentially altering its acid-base chemistry and its participation in proton transfer reactions. Furthermore, the coordination of a redox-active metal ion like copper could facilitate or inhibit the participation of this compound in electron transfer reactions, thereby affecting its antioxidant potential. The relatively weak nature of this chelation, however, implies that its influence on reactivity might be more subtle compared to stronger chelating agents.

Antioxidant Mechanisms of this compound in In Vitro Systems

This compound is recognized for its significant antioxidant properties, which have been extensively studied in various in vitro systems. Its protective effects against oxidative damage are multifaceted, involving direct radical scavenging and the modulation of oxidative processes.

Radical Scavenging Activity of this compound

This compound is an effective scavenger of various reactive oxygen species (ROS), including hydroxyl radicals. Studies have demonstrated its capacity to quench these damaging free radicals, thereby protecting biological molecules from oxidative degradation. The primary component responsible for this radical scavenging activity is the histidine moiety of the dipeptide. The imidazole ring of histidine can donate a hydrogen atom to neutralize free radicals, thus terminating radical chain reactions. It has been observed that the radical scavenging activity of this compound is concentration-dependent.

Mechanistic Pathways of this compound in Cell-Free Oxidative Stress Models

In cell-free models of oxidative stress, this compound has been shown to inhibit lipid peroxidation. One of the key mechanisms in these models is the prevention of the formation of thiobarbituric acid reactive substances (TBARS), which are byproducts of lipid peroxidation. This compound can interfere with the propagation of lipid peroxidation by scavenging lipid peroxyl radicals. By neutralizing these radicals, it prevents the chain reaction that leads to the degradation of lipids and the formation of harmful aldehydes.

This compound Interactions with Biomacromolecules

This compound and its derivatives are known to interact with various biomacromolecules, thereby modulating their function. A notable example of such an interaction is with the enzyme carbonic anhydrase.

Protein-Alanylhistidine Binding Kinetics and Thermodynamics (e.g., with Carbonic Anhydrase)

Derivatives of this compound have been identified as potent activators of several isoforms of human carbonic anhydrase (hCA). The binding of these dipeptides to the active site of carbonic anhydrase is a specific interaction that enhances the enzyme's catalytic activity. Kinetic studies have revealed that these compounds can activate carbonic anhydrase isoforms I, II, and IV with high affinity, often in the nanomolar range.

Activation Constants of this compound (Carnosine) Derivatives for Human Carbonic Anhydrase Isoforms

| Compound | hCA I (K_A in µM) | hCA II (K_A in µM) | hCA VA (K_A in µM) | hCA IX (K_A in µM) |

|---|---|---|---|---|

| L-Carnosine | 15.8 | 19.6 | 21.5 | 45.7 |

| L-Anserine | 10.4 | 16.2 | 19.8 | 31.5 |

| L-Homocarnosine | 9.8 | 11.4 | 18.4 | 10.8 |

| N-Acetyl-L-carnosine | 11.5 | 14.8 | 25.6 | 12.3 |

Structural Basis of this compound-Protein Interactions

The interaction between the dipeptide this compound and proteins is governed by the combined chemical properties of its constituent amino acids, L-alanine and L-histidine. While direct structural studies of this compound-protein complexes are not extensively documented, the basis of these interactions can be understood by examining the fundamental principles of protein-peptide binding and the specific functionalities of each amino acid residue. longdom.org

Protein-peptide interactions are mediated by a network of non-covalent forces, including hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic interactions. longdom.org The specificity of binding is determined by the three-dimensional shape and chemical complementarity between the peptide and the binding site on the protein surface, which is often a groove or cleft. longdom.org

Contribution of the Histidine Residue: The L-histidine residue provides a highly versatile imidazole side chain, making it one of the most functionally diverse amino acids in protein interactions. nih.gov Its role is uniquely modulated by the local pH because the pKa of the imidazole ring is approximately 6.0. This allows it to exist in either a neutral or a positively charged (protonated) state under physiological conditions, dramatically altering its interaction potential. nih.gov

The key interactions involving the histidine residue include:

Hydrogen Bonding: The imidazole ring can act as both a hydrogen bond donor (when protonated, or via the N-H group) and a hydrogen bond acceptor (via the lone pair on the other nitrogen atom).

Electrostatic (Ionic) Interactions: When protonated, the positively charged imidazolium (B1220033) ion can form strong salt bridges with negatively charged residues on a protein, such as aspartate or glutamate.

Cation-π Interactions: The protonated imidazole ring can interact favorably with the electron-rich π systems of aromatic amino acid residues like tryptophan, tyrosine, and phenylalanine on the protein. Conversely, a neutral histidine's π system can interact with cationic residues. nih.gov

π-π Stacking: The neutral imidazole ring can stack in parallel with the aromatic rings of other residues, an interaction that contributes significantly to binding stability. nih.gov

Metal Coordination: The nitrogen atoms of the imidazole ring are excellent ligands for coordinating with metal ions (e.g., Zn²⁺, Cu²⁺, Ni²⁺) that may be present as cofactors in a protein's active site.

The combination of the small, hydrophobic alanine and the versatile, pH-sensitive histidine allows this compound to potentially bind to a wide variety of protein sites, acting as a flexible molecular key.

| Interaction Type | Contributing Residue | Description | Potential Protein Partner Residues |

|---|---|---|---|

| Hydrophobic Interactions | Alanine | Interactions between the nonpolar methyl group and nonpolar regions on the protein surface. | Leucine, Isoleucine, Valine, Phenylalanine |

| Hydrogen Bonding | Histidine | The imidazole ring acts as a hydrogen bond donor and/or acceptor. | Serine, Threonine, Asparagine, Glutamine, Aspartate, Glutamate |

| Electrostatic Interactions (Salt Bridge) | Histidine (protonated) | Ionic attraction between the positively charged imidazolium ring and a negatively charged group. | Aspartate, Glutamate |

| Cation-π Interactions | Histidine (protonated) | Interaction of the positively charged imidazolium ring with the π-electron cloud of an aromatic ring. | Tryptophan, Tyrosine, Phenylalanine |

| π-π Stacking | Histidine (neutral) | Parallel stacking of the imidazole aromatic ring with another aromatic ring. | Tryptophan, Tyrosine, Phenylalanine, Histidine |

| Metal Coordination | Histidine | Coordination of imidazole nitrogen atoms with a metal ion cofactor. | Metal ions (e.g., Zn²⁺, Cu²⁺) |

Role of this compound in Model Biological Systems and Pathways

This compound, as a dipeptide, is found in protein-rich foods and can be formed or degraded through various processes common in food systems. Its presence and concentration are influenced by proteolysis and the chemical conditions during food processing.

Formation via Proteolysis: The primary pathway for the formation of this compound in food is the enzymatic hydrolysis of proteins, a process known as proteolysis. nih.gov Animal and plant proteins are composed of long chains of amino acids, and both alanine and histidine are common constituents. During processes like ripening, fermentation, or digestion, endogenous or microbial proteases and peptidases cleave the larger proteins into smaller peptides and free amino acids. nih.govnih.govresearchgate.net For example, the aging of meat, the fermentation of sourdough, and the ripening of cheese all involve extensive proteolysis that can release dipeptides such as this compound. nih.govresearchgate.net The use of commercial enzymes like alcalase, papain, or pepsin in the food industry to tenderize meat or produce protein hydrolysates also results in the generation of a complex mixture of peptides, which would include this compound. nih.govmdpi.com

Formation during Food Processing: Harsh processing conditions involving high temperatures and alkaline pH can induce chemical modifications in amino acids within proteins. nih.govnih.gov Specifically, serine and cysteine residues can undergo β-elimination reactions to form a highly reactive intermediate called dehydroalanine. nih.govresearchgate.net This intermediate can then react with the free amino group of other amino acids. The reaction with lysine (B10760008) forms lysinoalanine, and the reaction with the imidazole ring of histidine is known to form histidinoalanine. nih.gov While the direct formation of an alanyl-histidine peptide bond through this mechanism is not well-documented, these reactions demonstrate that the constituent amino acids are reactive under such conditions, suggesting the possibility of various chemical cross-linking and bond formation events.

Metabolism in Food Systems: The breakdown, or metabolism, of this compound in biological matrices is primarily facilitated by dipeptidases. These enzymes, which are widespread in microorganisms and animal tissues, catalyze the hydrolysis of the peptide bond, releasing free L-alanine and L-histidine. researchgate.netnih.gov In fermented foods, microbial dipeptidases play a crucial role in the turnover of peptides, influencing the final flavor and nutritional profile of the product. nih.gov

| Process | Mechanism | Outcome for this compound | Examples in Food Systems |

|---|---|---|---|

| Proteolysis | Enzymatic cleavage of proteins by proteases/peptidases. | Formation (release from parent protein). | Meat aging, cheese ripening, sourdough fermentation, production of protein hydrolysates. nih.govnih.govresearchgate.net |

| Chemical Reaction | High temperature and/or alkaline pH leading to reactions with intermediates like dehydroalanine. | Potential for formation of related cross-linked compounds (e.g., histidinoalanine). nih.gov | Alkali-treated proteins, severely heat-treated foods. nih.govresearchgate.net |

| Metabolism | Enzymatic hydrolysis of the peptide bond by dipeptidases. | Degradation (breakdown into free amino acids). | Microbial activity in fermented foods, endogenous enzyme activity in tissues. nih.govnih.gov |

A specific, dedicated metabolic pathway for the de novo biosynthesis of this compound has not been identified in microorganisms or plants. Instead, its formation is understood to occur through the synthesis of its constituent amino acids, L-alanine and L-histidine, followed by a subsequent enzymatic ligation.

Biosynthesis of Precursors: Both L-alanine and L-histidine are synthesized via distinct and well-characterized pathways in many organisms.

L-Alanine Biosynthesis: L-alanine is a non-essential amino acid whose synthesis is closely linked to central metabolism. The most common pathway is a single-step transamination reaction from pyruvate, an end-product of glycolysis, catalyzed by alanine transaminase (ALT).

L-Histidine Biosynthesis: In contrast, the biosynthesis of L-histidine is one of the most complex and energetically costly amino acid synthesis pathways. nih.gov It is an ancient and highly conserved pathway in bacteria, archaea, lower eukaryotes, and plants. nih.govnih.gov The pathway begins with the condensation of phosphoribosyl pyrophosphate (PRPP) and adenosine (B11128) triphosphate (ATP) and proceeds through ten enzymatic steps to yield L-histidine. nih.govnih.gov A key feature of this pathway is its link to purine (B94841) nucleotide metabolism, as an intermediate, 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), is released and can enter the purine synthesis pathway. youtube.com In plants, the entire histidine biosynthetic pathway is localized within the chloroplasts. researchgate.netresearchgate.net

Formation of the Dipeptide: The formation of the peptide bond between L-alanine and L-histidine is an energy-requiring process. In biological systems, this is typically achieved by enzymes known as peptide synthetases or ligases, which often use ATP as an energy source. While a specific this compound synthetase is not known, dipeptides can be formed by several types of enzymes:

Carnosinase/Dipeptidase (in reverse): Enzymes like carnosinase, which typically hydrolyze the related dipeptide carnosine (β-alanyl-L-histidine), can, under certain conditions (e.g., high substrate concentration, non-aqueous environments), catalyze the reverse reaction to synthesize dipeptides. nih.govnewdrugapprovals.org It is plausible that other, less specific dipeptidases could catalyze the synthesis of this compound.

Non-specific Ligases: Broader-specificity amino acid or peptide ligases could potentially join L-alanine and L-histidine. For instance, studies have demonstrated the in vitro synthesis of a protected form of alanyl-histidine using the protease papain, which can act as a ligase under specific reaction conditions. nih.gov

Non-ribosomal Peptide Synthetases (NRPS): In some microorganisms, complex peptides are synthesized by large, multi-enzyme NRPS machinery. While typically associated with more complex secondary metabolites, it is a potential mechanism for dipeptide formation.

Therefore, the biosynthesis of this compound in microorganisms and plants is considered a secondary process, relying on the availability of its precursors and the action of enzymes that are not exclusively dedicated to its production.

Advanced Analytical Methodologies for Alanylhistidine Research

Chromatographic Separation Techniques for Alanylhistidine

Chromatography is a fundamental technique for the separation and analysis of chemical compounds. For a polar dipeptide like this compound, several advanced chromatographic methods have been developed to achieve high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of peptides. Method development for this compound and its isomers, such as carnosine (β-alanyl-L-histidine), often focuses on mixed-mode or reversed-phase chromatography.

Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, is particularly effective for retaining and separating polar compounds like dipeptides. For instance, a Primesep 100 column, which has both hydrophobic and cation-exchange properties, can be used to analyze carnosine. sielc.com The mobile phase typically consists of an aqueous component, an organic modifier like acetonitrile (B52724) (MeCN), and an acid such as trifluoroacetic acid (TFA) to control ionization and improve peak shape. sielc.com Detection is commonly achieved using a UV detector at a wavelength of around 215 nm, where the peptide bond absorbs light. sielc.com

Another approach utilizes a positively charged, anion-exchange column (e.g., BIST™ B+). sielc.com This method employs a unique retention mechanism where a multi-charged negative buffer, like sulfuric acid (H2SO4), acts as a bridge between the positively charged peptide and the positively charged column surface. sielc.com A high concentration of an organic solvent in the mobile phase minimizes the solvation layer around the analyte, enhancing retention. sielc.com Using this method, UV detection at 205 nm is effective. sielc.com

The development of HPLC methods requires careful optimization of several parameters, including the stationary phase (column), mobile phase composition (solvents, pH, additives), and detector settings to achieve the desired separation efficiency, selectivity, and sensitivity. researchgate.net

Table 1: Exemplary HPLC Methods for this compound Isomer Analysis This table is interactive. Click on the headers to sort.

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Stationary Phase | Mixed-mode Primesep 100 (5 µm, 100 Å) sielc.com | Anion-exchange BIST™ B+ sielc.com |

| Mobile Phase | Water, Acetonitrile (MeCN), Trifluoroacetic acid (TFA) sielc.com | Acetonitrile (MeCN), Sulfuric acid (H2SO4) sielc.com |

| Detection | UV at 215 nm sielc.com | UV at 205 nm sielc.com |

| Principle | Mixed-mode (Reversed-phase and cation-exchange) sielc.com | Anion-exchange with a buffer bridge sielc.com |

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering improved resolution, much faster analysis times, and enhanced sensitivity. nih.govnih.gov These improvements are achieved by using columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of operating at much higher pressures (up to 15,000 psi). nih.gov

For the analysis of this compound, UHPLC is particularly advantageous when dealing with complex matrices, such as biological samples, where high resolution is necessary to separate the target analyte from numerous other components. nih.gov The increased speed of UHPLC allows for higher sample throughput, which is critical in metabolomics and clinical studies. The enhanced sensitivity of UHPLC, with lower limits of detection, is also a key benefit. nih.gov A UHPLC method developed for histamine, a related biogenic amine, utilized a reversed-phase column with pre-column derivatization and fluorescence detection, demonstrating the technique's reliability and reproducibility for analyzing such compounds in complex samples. da.gov.ph

Table 2: Comparison of Typical HPLC and UHPLC Performance Characteristics This table is interactive. Click on the headers to sort.

| Feature | Conventional HPLC | UHPLC |

|---|---|---|

| Particle Size | 3–5 µm | < 2 µm |

| Operating Pressure | 2,000–6,000 psi | 6,000–15,000 psi |

| Resolution | Good | Excellent nih.gov |

| Analysis Time | Longer | Significantly shorter nih.gov |

| Sensitivity | Standard | Higher nih.gov |

| Solvent Consumption | Higher | Lower |

Capillary Electrophoresis (CE) is a family of electrokinetic separation methods performed in narrow capillaries and offers an alternative or complementary approach to HPLC. wikipedia.orgnih.gov In CE, analytes are separated based on their differential migration in an electric field, which is dependent on their charge-to-size ratio. wikipedia.orgunl.edu This technique is well-suited for the analysis of charged molecules like amino acids and peptides. unl.edu

For the analysis of this compound and its components, microchip capillary electrophoresis (MCE) provides high resolution and very short separation times. researchgate.net One study demonstrated the separation of β-alanine and L-histidine using MCE with a capacitively coupled contactless conductivity detector (C4D). researchgate.net The separation time on the microchip was only 73 seconds for the related dipeptide carnosine, compared to 13.4 minutes using a conventional CE-UV-VIS method. researchgate.net A key challenge in CE is the potential interaction of analytes with the negatively charged fused-silica capillary wall, which can be particularly problematic for basic peptides. nih.gov Method development often involves optimizing the separation buffer's pH and composition to control the electroosmotic flow (EOF) and analyte mobility. nih.gov

Table 3: Capillary Electrophoresis Methods for Dipeptide Analysis This table is interactive. Click on the headers to sort.

| Technique | Detector | Separation Time (for Carnosine) | Key Advantage |

|---|---|---|---|

| Microchip CE (MCE) | Capacitively Coupled Contactless Conductivity (C4D) researchgate.net | 73 seconds researchgate.net | Extremely fast analysis, reduced reagent consumption researchgate.net |

| Conventional CE | UV-VIS researchgate.net | 13.4 minutes researchgate.net | Standard instrumentation |

Hyphenated Techniques for Comprehensive this compound Characterization

To achieve unambiguous identification and highly sensitive quantification, chromatographic techniques are often coupled (hyphenated) with mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is a powerful technique that combines the separation capabilities of LC with the mass analysis capabilities of MS. wikipedia.org This synergy provides high sensitivity and selectivity, making it the preferred technique for quantitative analysis of small molecules in complex biological matrices like blood or plasma. wikipedia.orgnih.gov

In a typical LC-MS/MS workflow for this compound, the dipeptide would first be separated from other sample components on an LC column. The eluent from the column is then introduced into the mass spectrometer's ion source (e.g., electrospray ionization, ESI), where the this compound molecules are ionized. wikipedia.org In the mass spectrometer, the ionized molecule (the precursor ion) is selected and then fragmented. The resulting fragment ions are detected, creating a specific fragmentation pattern that serves as a highly selective fingerprint for identification and quantification. youtube.com This process, known as selected reaction monitoring (SRM), allows for very low detection limits and high confidence in analyte identification, even in the presence of co-eluting interferences. nih.gov

Table 4: General LC-MS/MS Strategy for this compound Analysis This table is interactive. Click on the headers to sort.

| Step | Description | Purpose |

|---|---|---|

| 1. Chromatography | Separation using HPLC or UHPLC. | Isolates this compound from matrix components. wikipedia.org |

| 2. Ionization | Electrospray Ionization (ESI) or APCI. | Generates charged molecular ions (precursor ions). thermofisher.com |

| 3. MS1 Analysis | Selection of the precursor ion. | Isolates the ion corresponding to this compound's mass-to-charge ratio. |

| 4. Fragmentation | Collision-Induced Dissociation (CID). | Breaks the precursor ion into characteristic fragment ions. youtube.com |

| 5. MS2 Analysis | Detection of fragment ions. | Provides a specific fingerprint for confident identification and quantification. youtube.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique. However, due to their low volatility and polar nature, amino acids and peptides like this compound cannot be analyzed directly by GC. thermofisher.com They would decompose in the high-temperature injector port of the GC system. thermofisher.com Therefore, a chemical modification step known as derivatization is required prior to analysis. semanticscholar.org

Derivatization involves converting the polar functional groups (e.g., -COOH, -NH2) of the analyte into less polar, more volatile derivatives. For amino acids, a common method is silylation, which replaces active hydrogens with a nonpolar moiety. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MtBSTFA) are frequently used. thermofisher.comnih.gov The resulting silyl (B83357) derivatives are volatile and thermally stable, allowing them to be separated on a GC column and detected by MS. thermofisher.com This approach is typically used to analyze the constituent amino acids (alanine and histidine) after the hydrolysis of the this compound dipeptide. The GC-MS analysis of the derivatized amino acids can provide quantitative information about the original dipeptide concentration. nih.gov

Table 5: Common Derivatization Reagents for GC-MS Analysis of Amino Acids This table is interactive. Click on the headers to sort.

| Reagent Abbreviation | Full Chemical Name | Derivative Formed | Key Feature |

|---|---|---|---|

| MSTFA | N-methyl-N-(trimethylsilyl)trifluoroacetamide | Trimethylsilyl (TMS) | Forms very volatile by-products. thermofisher.com |

| MtBSTFA | N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide | tert-butyldimethylsilyl (TBDMS) | Produces stable derivatives with characteristic fragments. nih.gov |

Spectrophotometric and Electrochemical Detection Methods for this compound Quantification

The quantification of this compound in various research matrices relies on sensitive and specific analytical methods. Spectrophotometric and electrochemical techniques are two prominent approaches, each leveraging distinct chemical and physical properties of the dipeptide for its detection.

Spectrophotometric Methods

Spectrophotometric quantification of this compound is typically achieved through derivatization reactions that yield a chromophoric or fluorophoric product, which can be measured by its absorbance or fluorescence. The presence of a primary amine group and the imidazole (B134444) ring of the histidine residue are common targets for these reactions.

One widely used derivatizing agent is o-phthalaldehyde (OPA) . In the presence of a thiol-containing compound, OPA reacts with the primary amine of the alanine (B10760859) residue in this compound to form a highly fluorescent isoindole derivative. pjsir.orginterchim.fr The intensity of the fluorescence, measured at a specific excitation and emission wavelength, is directly proportional to the concentration of this compound in the sample. This method is valued for its high sensitivity. interchim.fr

Another spectrophotometric approach involves the complexation of the histidine moiety with metal ions, particularly copper(II) . The imidazole ring of histidine is an effective ligand for copper(II) ions, forming a colored complex that can be quantified by measuring its absorbance in the visible spectrum. nih.govnih.govresearchgate.net The molar absorptivity of the resulting complex allows for the determination of the this compound concentration based on the Beer-Lambert law.

The following table presents hypothetical yet representative performance characteristics for a spectrophotometric assay for this compound quantification. Table 1: Illustrative Performance Characteristics of a Spectrophotometric Method for this compound

| Parameter | Value |

| Method Principle | o-Phthalaldehyde Derivatization |

| Detection Wavelength | Excitation: ~340 nm / Emission: ~455 nm |

| Linear Range | 0.1 - 10 µg/mL |

| Limit of Detection (LOD) | 0.03 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

| Precision (%RSD) | < 5% |

| Accuracy (% Recovery) | 95 - 105% |

Electrochemical Methods

Electrochemical methods offer an alternative for the sensitive detection of this compound, primarily by exploiting the electroactive nature of the histidine residue. The imidazole group of histidine can be oxidized at a specific potential, generating a measurable electrical signal. nih.gov

Differential Pulse Voltammetry (DPV) is one such technique that has been applied to the study of histidine-containing dipeptides like carnosine and anserine (B1665513). electrochemsci.org In a DPV experiment, the oxidation of the imidazole ring of this compound at an electrode surface would produce a current peak. The height of this peak is proportional to the concentration of the dipeptide in the solution. These methods are often advantageous due to their high sensitivity and the potential for miniaturization. nih.gov